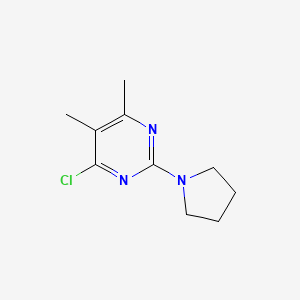
4-Chlor-5,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin
Übersicht
Beschreibung
4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird in der pharmazeutischen Forschung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre Struktur dient als wichtiges Zwischenprodukt bei der Entwicklung von Medikamenten, die auf verschiedene biologische Signalwege abzielen. Zum Beispiel kann sie zur Herstellung selektiver Inhibitoren für Enzyme oder Rezeptoren im Körper verwendet werden, was möglicherweise zu Behandlungen von Krankheiten wie Krebs oder neurodegenerativen Erkrankungen führt .
Materialwissenschaft
In der Materialwissenschaft kann 4-Chlor-5,6-Dimethyl-2-pyrrolidin-1-ylpyrimidin zur Herstellung neuartiger organischer Verbindungen mit spezifischen elektronischen oder photonischen Eigenschaften eingesetzt werden. Diese Materialien könnten zur Herstellung organischer Halbleiter, OLEDs oder als Teil von Solarzellen eingesetzt werden, um die Effizienz und Stabilität zu verbessern .
Chemische Synthese
Diese Verbindung ist auch in der chemischen Synthese von Bedeutung, wo sie als Vorläufer oder Katalysator in verschiedenen chemischen Reaktionen fungieren kann. Ihre einzigartige Struktur ermöglicht die Bildung neuer Bindungen, was die Herstellung einer Vielzahl von chemischen Produkten, einschließlich Polymeren, Farbstoffen und anderer industrieller Chemikalien, erleichtert .
Entwicklung von Agrochemikalien
Der in dieser Verbindung vorhandene Pyrimidinring ist ein häufiges Motiv in Agrochemikalien. Er kann zur Synthese von Pestiziden, Herbiziden und Fungiziden verwendet werden. Forscher können die Verbindung so modifizieren, dass ihre Aktivität gegen bestimmte Schädlinge verstärkt oder ihre Umweltbelastung reduziert wird .
Biologische Studien
In biologischen Studien kann This compound mit radioaktiven Isotopen oder Fluoreszenzmarkern markiert werden, um biologische Prozesse zu verfolgen. Dies ermöglicht es Wissenschaftlern, zelluläre Signalwege, Proteininteraktionen und die Mechanismen von Krankheiten auf molekularer Ebene zu untersuchen .
Analytische Chemie
Als analytischer Standard hilft diese Verbindung bei der Kalibrierung von Instrumenten und der Validierung von analytischen Methoden. Sie kann in der Chromatographie, Massenspektrometrie oder Spektroskopie verwendet werden, um genaue und präzise Messungen in der chemischen Analyse zu gewährleisten .
Nanotechnologie
In der Nanotechnologie können Derivate der Verbindung verwendet werden, um Nanopartikel zu funktionalisieren und so ihre Oberflächeneigenschaften für eine gezielte Wirkstoffabgabe oder Bildgebung zu verändern. Diese Anwendung ist besonders vielversprechend im Bereich der Krebstherapie, wo Nanopartikel so konzipiert werden können, dass sie Tumorzellen selektiv angreifen .
Computerchemie
Schließlich dient This compound in der Computerchemie als Modellverbindung für theoretische Studien. Forscher können sie verwenden, um das Verhalten ähnlicher Verbindungen vorherzusagen, Reaktionsmechanismen zu untersuchen oder potenzielle Energieflächen zu erforschen .
Eigenschaften
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-7-8(2)12-10(13-9(7)11)14-5-3-4-6-14/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXQKOQYBKGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650902 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-96-2 | |
| Record name | 4-Chloro-5,6-dimethyl-2-(1-pyrrolidinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Bromophenyl)sulfanylmethyl]benzamide](/img/structure/B1450043.png)




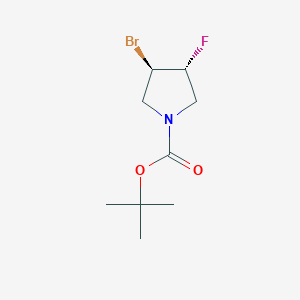
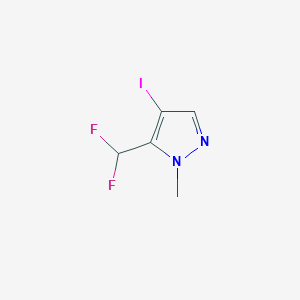
![4,4'-[(4-Bromophenyl)imino]bis-phenol](/img/structure/B1450054.png)
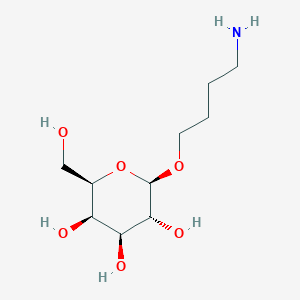
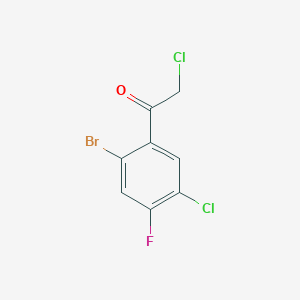

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B1450060.png)
